Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 127919-31-7
VCID: VC11692307
InChI: InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate

CAS No.: 127919-31-7

Cat. No.: VC11692307

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate - 127919-31-7

Specification

CAS No. 127919-31-7
Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
IUPAC Name ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Standard InChI Key PFTXDVDQXHOLAW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F
Canonical SMILES CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its IUPAC name derives from the substituents: a 4-fluorophenyl group at position 5 and an ethyl ester at position 4 of the oxazole ring. The molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol.

Key structural features include:

  • Oxazole Core: The heterocyclic ring contributes to aromatic stability and dipole interactions.

  • 4-Fluorophenyl Substituent: The para-fluorine atom introduces electron-withdrawing effects, modulating electronic density across the ring system.

  • Ethoxycarbonyl Group: Enhances solubility in organic solvents and serves as a handle for further functionalization.

Table 1: Comparative Structural Properties of Oxazole Derivatives

CompoundSubstituent PositionMolecular FormulaMolecular Weight (g/mol)
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate4-FluorophenylC₁₂H₁₀FNO₃235.21
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate2-FluorophenylC₁₂H₁₀FNO₃235.21
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate4-AminophenylC₁₂H₁₂N₂O₃232.24

Data derived from analogs .

Spectroscopic Data

While experimental spectra for the 4-fluoro derivative are unavailable, inferences from its 2-fluoro analog suggest:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the ethyl group appears as a triplet (δ 1.3 ppm for CH₃) and quartet (δ 4.4 ppm for CH₂).

  • ¹³C NMR: The oxazole C4-carboxylate carbon resonates near δ 160 ppm, with fluorophenyl carbons split due to coupling with fluorine.

  • FTIR: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch).

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Starting Materials: 4-Fluorobenzoyl chloride and ethyl glyoxylate.

  • Cyclization: Conducted in a toluene/dioxane solvent system under reflux with a base (e.g., triethylamine).

  • Workup: Purification via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Reaction Scheme:

4-Fluorobenzoyl chloride+Ethyl glyoxylateBase, ΔEthyl 5-(4-fluorophenyl)oxazole-4-carboxylate\text{4-Fluorobenzoyl chloride} + \text{Ethyl glyoxylate} \xrightarrow{\text{Base, Δ}} \text{Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate}

Key Reactivity

  • Electrophilic Substitution: The 4-fluorophenyl group directs electrophiles to the oxazole’s C2 position due to resonance effects.

  • Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to carboxylic acids under acidic or basic conditions, enabling further derivatization.

  • Nucleophilic Aromatic Substitution: The fluorine atom may participate in SNAr reactions under harsh conditions, though para substitution reduces reactivity compared to ortho isomers.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.68–2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Poor in water (<0.1 mg/mL) but soluble in dichloromethane, DMSO, and ethanol.

Biological Activity and Applications

Anticancer Activity

Molecular docking studies predict strong binding to kinase targets (e.g., EGFR tyrosine kinase) due to hydrophobic interactions with the fluorophenyl group. Preliminary assays on analogs show IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A-549) cancer cell lines.

Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing tricyclic topoisomerase inhibitors.

  • Material Science: Incorporated into liquid crystals due to its rigid, planar structure .

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